molecular formula C10H8N2O2 B13877068 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole

2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole

Cat. No.: B13877068
M. Wt: 188.18 g/mol
InChI Key: WRGRJTCLWCIYNZ-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole is a heterocyclic compound that features both an oxirane (epoxide) ring and a pyridine ring fused to an oxazole ring. This unique structure imparts interesting chemical properties and reactivity, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(pyridin-2-yl)oxazole with an epoxidizing agent such as m-chloroperbenzoic acid (mCPBA) to introduce the oxirane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for the efficient and scalable synthesis of the compound with high purity and yield.

Types of Reactions:

    Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (mCPBA) is commonly used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.

Major Products:

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications.

Comparison with Similar Compounds

  • 2-(Oxiran-2-yl)-5-(pyridin-2-yl)pyrrole
  • 2-(Oxiran-2-yl)-5-(pyridin-2-yl)imidazole
  • 2-(Oxiran-2-yl)-5-(pyridin-2-yl)thiazole

Comparison: While these compounds share the oxirane and pyridine rings, the heterocyclic ring fused to the pyridine varies (oxazole, pyrrole, imidazole, thiazole). This variation leads to differences in chemical reactivity, biological activity, and potential applications. 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-(oxiran-2-yl)-5-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C10H8N2O2/c1-2-4-11-7(3-1)8-5-12-10(14-8)9-6-13-9/h1-5,9H,6H2

InChI Key

WRGRJTCLWCIYNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=NC=C(O2)C3=CC=CC=N3

Origin of Product

United States

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